1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-

Catalog No.
S15781075
CAS No.
M.F
C17H14F2N2O2
M. Wt
316.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4...

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-

IUPAC Name

2-[2-amino-3-(3,4-difluorophenyl)propyl]isoindole-1,3-dione

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

InChI

InChI=1S/C17H14F2N2O2/c18-14-6-5-10(8-15(14)19)7-11(20)9-21-16(22)12-3-1-2-4-13(12)17(21)23/h1-6,8,11H,7,9,20H2

InChI Key

NZEGKDKQQSUZIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=C(C=C3)F)F)N

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- is a complex organic compound characterized by its unique structure that includes an isoindole core and a side chain containing a difluorophenyl group. Its molecular formula is C17H14F2N2O2C_{17}H_{14}F_{2}N_{2}O_{2}, with a molecular weight of approximately 316.30 g/mol . This compound is part of the isoindole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 1H-Isoindole-1,3(2H)-dione derivatives typically involves nucleophilic attacks on the carbonyl groups present in the isoindole structure. These reactions can lead to various modifications, such as:

  • Nucleophilic substitution: The amino group in the side chain can participate in nucleophilic substitution reactions.
  • Cyclization: Under certain conditions, the compound may undergo cyclization to form more complex cyclic structures.
  • Reduction reactions: The carbonyl groups may be reduced to alcohols or other functional groups depending on the reagents used.

Research has indicated that isoindole derivatives exhibit a range of biological activities, including:

  • Antitumor properties: Some studies suggest that compounds similar to 1H-Isoindole-1,3(2H)-dione have cytotoxic effects against various cancer cell lines.
  • Neuroprotective effects: Isoindole derivatives have been investigated for their potential to protect neuronal cells from oxidative stress.
  • Anti-inflammatory activity: Certain isoindoles demonstrate the ability to modulate inflammatory pathways, making them candidates for anti-inflammatory therapies .

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions between appropriate amino acids and isoindole derivatives.
  • Multi-step Synthesis: A multi-step synthetic approach may involve the preparation of the isoindole core followed by functionalization with the difluorophenyl group.
  • Use of Catalysts: Catalytic systems can enhance the efficiency of reactions leading to this compound, particularly in forming carbon-nitrogen bonds.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving 1H-Isoindole-1,3(2H)-dione focus on its binding affinity with biological targets such as enzymes and receptors. Investigations often utilize techniques like:

  • Molecular docking simulations: To predict how well the compound binds to specific targets.
  • In vitro assays: To evaluate its biological efficacy and mechanism of action.

These studies help elucidate the pharmacological profile of the compound and its potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, highlighting its uniqueness:

Compound NameStructureNotable Features
1H-IsoindoleBasic structure without substituentsFoundational structure for many derivatives
3-AminoisoindoleContains an amino group at position 3Potentially different biological activity
IsoquinolineRelated bicyclic structureDifferent nitrogen positioning affects properties
BenzofuroxanContains similar ring systemsKnown for distinct pharmacological activities

These compounds illustrate variations in functional groups and structural arrangements that can significantly influence their biological activities and applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

316.10233402 g/mol

Monoisotopic Mass

316.10233402 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

Explore Compound Types